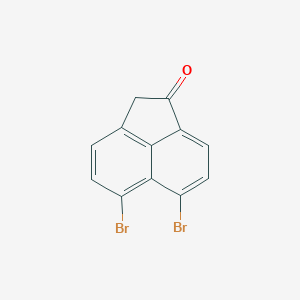
5,6-Dibromoacenaphthylen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromoacenaphthylen-1(2H)-one is a brominated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the acenaphthylene ring system, along with a ketone group at the 1 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromoacenaphthylen-1(2H)-one typically involves the bromination of acenaphthylene-1,2-dione. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 5 and 6 positions of the acenaphthylene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dibromoacenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted acenaphthylene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,6-Dibromoacenaphthylen-1(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 5,6-Dibromoacenaphthylen-1(2H)-one involves its interaction with molecular targets through its bromine atoms and ketone group. The compound can participate in various chemical reactions, such as electrophilic and nucleophilic interactions, which enable it to modify other molecules and exert its effects. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6-Dibromoacenaphthylene-1,2-dione
- 5,6-Dibromoacenaphthene-1,2-dione
- 1,8-Dibromoacenaphthenedione
Uniqueness
5,6-Dibromoacenaphthylen-1(2H)-one is unique due to its specific substitution pattern and the presence of a ketone group. This structural configuration imparts distinct chemical properties and reactivity compared to other brominated acenaphthylene derivatives.
Eigenschaften
CAS-Nummer |
120650-86-4 |
|---|---|
Molekularformel |
C12H6Br2O |
Molekulargewicht |
325.98 g/mol |
IUPAC-Name |
5,6-dibromo-2H-acenaphthylen-1-one |
InChI |
InChI=1S/C12H6Br2O/c13-8-3-1-6-5-10(15)7-2-4-9(14)12(8)11(6)7/h1-4H,5H2 |
InChI-Schlüssel |
QQJRTNBBXFLDEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C(=CC=C(C3=C(C=C2)Br)Br)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


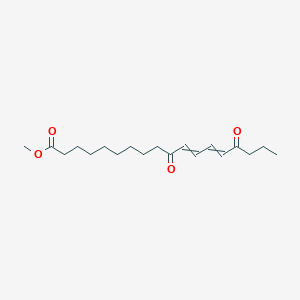

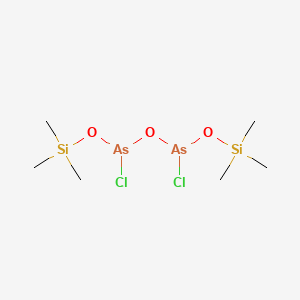
![2-[2,6-Bis(2,3-dimethylbutan-2-yl)phenoxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14283034.png)
![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
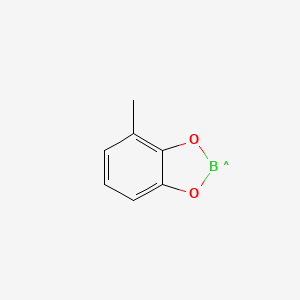

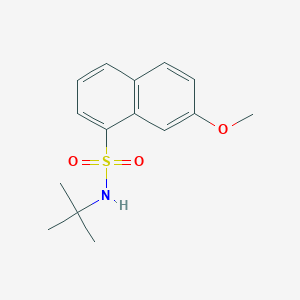


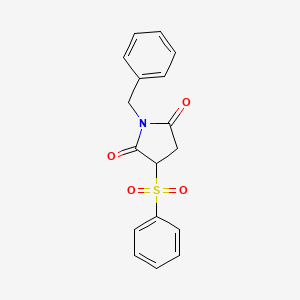
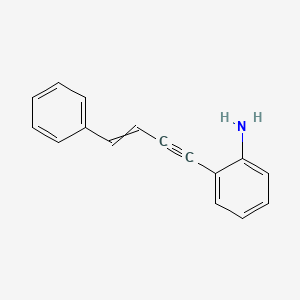
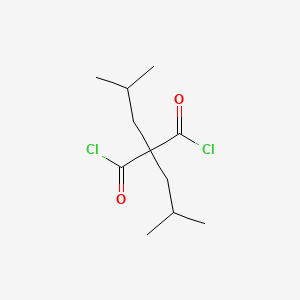
![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)
